molecular formula C27H23BrN2O2 B5178572 3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide

3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide

Cat. No. B5178572
M. Wt: 487.4 g/mol
InChI Key: VDGJWEWLELIGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BPEI and is known for its ability to bind to DNA and RNA molecules. BPEI has been synthesized using several methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

BPEI has several potential applications in scientific research. One of the most significant applications is its ability to bind to DNA and RNA molecules. This property makes BPEI a valuable tool for studying gene expression, transcription, and translation. BPEI has also been used in the development of gene therapy vectors. BPEI can be used to deliver nucleic acid molecules to target cells, making it a promising candidate for gene therapy applications.

Mechanism of Action

BPEI binds to DNA and RNA molecules through electrostatic interactions. The positively charged pyridinium group in BPEI interacts with the negatively charged phosphate groups in DNA and RNA. This interaction results in the formation of a BPEI-DNA or BPEI-RNA complex. The formation of this complex can affect gene expression, transcription, and translation.
Biochemical and physiological effects:
BPEI has been shown to have several biochemical and physiological effects. BPEI can induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic genes. BPEI has also been shown to induce autophagy in cancer cells. Autophagy is a process by which cells recycle damaged or dysfunctional components. BPEI can also induce the production of reactive oxygen species (ROS) in cells. ROS can cause oxidative damage to cellular components, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPEI in lab experiments is its ability to bind to DNA and RNA molecules. This property makes BPEI a valuable tool for studying gene expression, transcription, and translation. BPEI is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using BPEI is its potential toxicity. BPEI can induce apoptosis and autophagy in cells, which can affect the results of lab experiments.

Future Directions

For the study of BPEI include the development of BPEI-based gene therapy vectors, the study of BPEI's effects on the immune system, and the development of BPEI analogs with improved properties.

Synthesis Methods

BPEI can be synthesized using several methods. The most commonly used method involves the reaction of 2-(4-biphenylyl)-1-methyl-2-oxoethylamine with benzoyl chloride in the presence of pyridine. The resulting product is then reacted with bromine to obtain BPEI. Another method involves the reaction of 2-(4-biphenylyl)-1-methyl-2-oxoethylamine with benzoyl isothiocyanate in the presence of pyridine. The resulting product is then reacted with hydrobromic acid to obtain BPEI.

properties

IUPAC Name

N-[1-[1-oxo-1-(4-phenylphenyl)propan-2-yl]pyridin-1-ium-3-yl]benzamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O2.BrH/c1-20(26(30)23-16-14-22(15-17-23)21-9-4-2-5-10-21)29-18-8-13-25(19-29)28-27(31)24-11-6-3-7-12-24;/h2-20H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGJWEWLELIGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)[N+]3=CC=CC(=C3)NC(=O)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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